molecular formula C22H26FNO5S B6057366 ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B6057366
M. Wt: 435.5 g/mol
InChI Key: HMZPLWPTVOGBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate, commonly known as EFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPM belongs to the class of piperidinecarboxylate compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of EFPM is not fully understood. However, studies have suggested that EFPM exerts its pharmacological effects by modulating the activity of ion channels and receptors. EFPM has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. EFPM has also been found to activate the PPARγ receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
EFPM has been shown to have several biochemical and physiological effects. EFPM has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. EFPM has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, EFPM has been found to have analgesic properties by reducing pain perception.

Advantages and Limitations for Lab Experiments

EFPM has several advantages for lab experiments. EFPM is a relatively simple compound to synthesize, and its purity can be improved by recrystallization. Additionally, EFPM has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, EFPM has some limitations for lab experiments. EFPM has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EFPM has not been extensively studied for its toxicity, which could limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of EFPM. One potential direction is to investigate the toxicity of EFPM in animal models. This could provide important information on the safety of EFPM for potential therapeutic applications. Another future direction is to study the pharmacokinetics of EFPM, including its absorption, distribution, metabolism, and excretion. This could provide important information on the optimal dosing and administration of EFPM. Additionally, further studies are needed to fully understand the mechanism of action of EFPM and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of EFPM involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-methoxybenzylpiperidine-3-carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ethyl iodide to yield EFPM. The purity of EFPM can be improved by recrystallization from ethanol.

Scientific Research Applications

EFPM has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that EFPM exhibits anti-tumor activity by inhibiting the growth of cancer cells. EFPM has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, EFPM has been found to have analgesic properties, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

ethyl 1-(3-fluorophenyl)sulfonyl-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO5S/c1-3-29-21(25)22(15-17-7-4-9-19(13-17)28-2)11-6-12-24(16-22)30(26,27)20-10-5-8-18(23)14-20/h4-5,7-10,13-14H,3,6,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZPLWPTVOGBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

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